molecular formula C9H5BrN2O4 B1414211 3-Bromo-5-cyano-4-nitrophenylacetic acid CAS No. 1805415-23-9

3-Bromo-5-cyano-4-nitrophenylacetic acid

Cat. No.: B1414211
CAS No.: 1805415-23-9
M. Wt: 285.05 g/mol
InChI Key: URQCCDAAWHXTKR-UHFFFAOYSA-N
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Description

3-Bromo-5-cyano-4-nitrophenylacetic acid is a multifunctional aromatic carboxylic acid derivative characterized by a phenylacetic acid backbone substituted with bromo (Br), cyano (CN), and nitro (NO₂) groups at positions 3, 5, and 4, respectively.

Properties

IUPAC Name

2-(3-bromo-5-cyano-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-2-5(3-8(13)14)1-6(4-11)9(7)12(15)16/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQCCDAAWHXTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyano-4-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-cyano-4-nitrophenylacetic acid using bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyano-4-nitrophenylacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of 3-amino-5-cyano-4-nitrophenylacetic acid.

    Oxidation: Formation of 3-bromo-5-carboxy-4-nitrophenylacetic acid.

Scientific Research Applications

3-Bromo-5-cyano-4-nitrophenylacetic acid is a versatile compound used in diverse scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science: Employed in the development of novel materials with specific properties.

    Environmental Research: Studied for its potential impact on the environment and its degradation pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyano-4-nitrophenylacetic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like cyano and nitro enhances its reactivity towards nucleophiles. The bromine atom can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogs from

The following brominated phenylacetic acid derivatives share structural similarities but differ in substituent types and positions:

Compound Name CAS Number Substituents (Position) Key Features
2-(4-Bromo-2,5-difluorophenyl)acetic acid 871035-64-2 Br (4), F (2,5), CH₂COOH (1) Dual fluorine substitution enhances electronegativity
2-(2-Bromo-3-fluorophenyl)acetic acid 958454-33-6 Br (2), F (3), CH₂COOH (1) Ortho-substituted Br/F increases steric hindrance
2-(3-Bromo-5-fluorophenyl)acetic acid 202000-99-5 Br (3), F (5), CH₂COOH (1) Meta-substituted Br/F alters electronic distribution

Key Differences from Target Compound :

  • Substituent Type: The target compound replaces fluorine with cyano and nitro groups, which are stronger electron-withdrawing groups (EWGs). This likely increases acidity (lower pKa) compared to fluoro analogs.
  • Substituent Position : The nitro group at position 4 (para to acetic acid) may enhance resonance stabilization of the carboxylate anion, improving solubility in polar solvents.

Functional Group Comparison with

3-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS 67175-27-3) shares nitro and bromo substituents but differs in backbone and functional groups:

Compound Name Backbone Substituents (Position) Notable Properties
3-Bromo-4-hydroxy-5-nitrobenzoic acid Benzoic acid Br (3), OH (4), NO₂ (5) Hydroxy group introduces hydrogen bonding, affecting crystallinity
Target Compound Phenylacetic acid Br (3), CN (5), NO₂ (4) CH₂COOH group increases steric bulk and flexibility compared to benzoic acid

Key Insights :

  • The absence of a hydroxy group (replaced by cyano) may reduce hydrogen-bonding capacity but enhance lipophilicity.

Physicochemical Properties (Inferred)

Based on substituent effects:

Property Target Compound 3-Bromo-4-fluoro Analogs 3-Bromo-4-hydroxy-5-nitrobenzoic Acid
Acidity (pKa) ~2.5–3.5 (estimated) ~3.5–4.2 (measured) ~2.8–3.2 (measured)
Solubility Moderate in polar aprotic solvents Low in water, high in DMSO Moderate in water due to –OH group
Melting Point Likely >150°C (EWGs increase crystallinity) 120–140°C (reported) 180–200°C (reported)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-cyano-4-nitrophenylacetic acid
Reactant of Route 2
3-Bromo-5-cyano-4-nitrophenylacetic acid

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